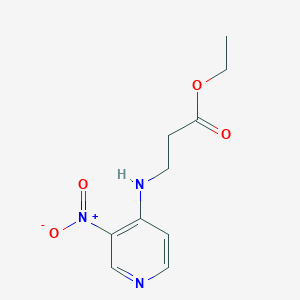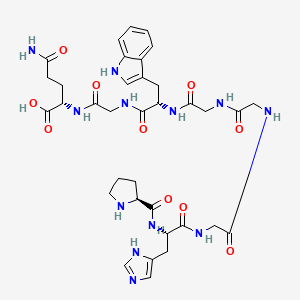
L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- is a peptide compound composed of several amino acids This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of such peptides can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger batch sizes and higher throughput. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify the side chains of amino acids like tryptophan and histidine.
Reduction: Reducing agents can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific reagents like N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation may result in modified amino acid residues.
Scientific Research Applications
L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the production of bioactive peptides for pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
L-Glutamine: A single amino acid with various metabolic roles.
L-Prolyl-L-histidylglycyl: A shorter peptide with different bioactive properties.
L-tryptophylglycyl: Another peptide with distinct biological activities.
Uniqueness
L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties. Its combination of amino acids allows for specific interactions with biological targets, making it valuable for research and therapeutic applications.
Properties
CAS No. |
183871-89-8 |
|---|---|
Molecular Formula |
C35H46N12O10 |
Molecular Weight |
794.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H46N12O10/c36-27(48)8-7-24(35(56)57)45-31(52)17-43-32(53)25(10-19-12-39-22-5-2-1-4-21(19)22)46-30(51)16-41-28(49)14-40-29(50)15-42-33(54)26(11-20-13-37-18-44-20)47-34(55)23-6-3-9-38-23/h1-2,4-5,12-13,18,23-26,38-39H,3,6-11,14-17H2,(H2,36,48)(H,37,44)(H,40,50)(H,41,49)(H,42,54)(H,43,53)(H,45,52)(H,46,51)(H,47,55)(H,56,57)/t23-,24-,25-,26-/m0/s1 |
InChI Key |
IKYMJDXXXGJUMB-CQJMVLFOSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12566287.png)
![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)

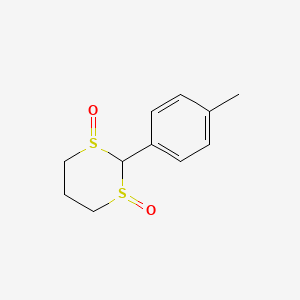

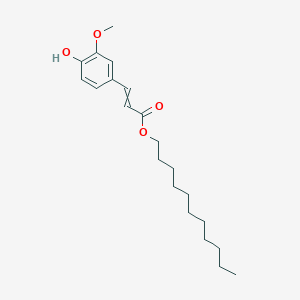

![tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate](/img/structure/B12566311.png)
![Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate](/img/structure/B12566314.png)
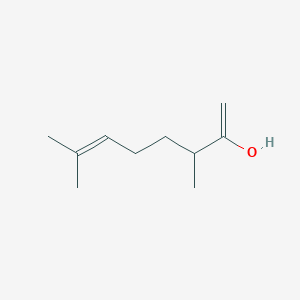
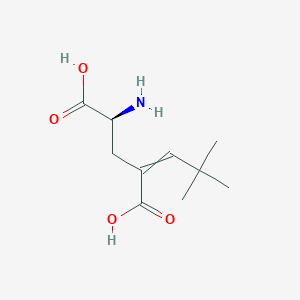
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
